The compound (3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, also known by its CAS number 949559-11-9, is a bicyclic organic compound characterized by a pyrrolidine structure fused to a pyridine ring. It features a tert-butyl ester functional group, which contributes to its solubility and reactivity. This compound is of interest in medicinal chemistry due to its potential applications in drug development and synthesis.
The synthesis of (3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be achieved through several methods, primarily involving the cyclization of appropriate precursors. Common synthetic routes include:
Technical details regarding these methods often include reaction conditions such as temperature, solvent choice, and the specific catalysts used to optimize yield and selectivity.
The molecular structure of (3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate features a bicyclic framework with the following characteristics:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C12H22N2O2 |
Molecular Weight | 226.32 g/mol |
CAS Number | 949559-11-9 |
(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can participate in various chemical reactions:
Technical details for these reactions often include reaction kinetics, mechanisms, and conditions necessary for optimal conversion rates.
The mechanism of action for (3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is primarily related to its interactions with biological targets:
Data regarding its mechanism often involve studies on binding affinities and biological assays that elucidate its pharmacodynamics.
Relevant data regarding these properties are crucial for handling and storage considerations in laboratory settings.
(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has potential applications in:
The versatility of this compound makes it a valuable tool in both academic research and industrial applications.
Bicyclic pyrrolidine derivatives represent a critical class of saturated nitrogen heterocycles that address fundamental challenges in modern drug design, including conformational restriction, three-dimensional (3D) spatial coverage, and stereochemical precision. The compound (3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate exemplifies these advantages, featuring a fused pyrrolidine-pyridine scaffold with defined stereochemistry at the 3a and 7a positions. This stereochemical specificity enables precise molecular interactions with biological targets, as enantioselective proteins exhibit distinct binding affinities for different stereoisomers [8] [9].
Structural and Physicochemical Advantages:
Stereochemical Influence on Bioactivity:The (3aS,7aR) configuration of this scaffold ensures optimal spatial orientation of pharmacophoric elements. Studies on analogous GRP40 agonists demonstrate that stereochemistry directly governs agonist potency; the (R,R)-enantiomer of a pyrrolidine-based compound showed 10-fold higher activity than its (S,S)-counterpart due to enhanced receptor fit [8].
Table 1: Comparative Properties of Heterocyclic Scaffolds in Drug Design
Parameter | Pyrrolidine (Saturated) | Pyrrole (Aromatic) | Cyclopentane |
---|---|---|---|
Fsp³ Carbon Ratio | 1.0 | 0.0 | 1.0 |
Chiral Centers | Up to 4 | 0 | 0 |
Polar Surface Area | 12 Ų | 15 Ų | 0 Ų |
LogP | -0.42 | 0.75 | 1.63 |
Data derived from physicochemical analyses of heterocycles [5] [8].
The development of pyrrolo-pyridine frameworks has progressed from natural product isolation to rational drug design, driven by advances in synthetic methodologies and mechanistic insights into target binding.
Early Applications and Synthetic Innovations:Bicyclic pyrrolidines emerged as privileged scaffolds due to their prevalence in bioactive natural products like nicotine and vitamin B12 [6]. Initial routes relied on cycloaddition or reductive amination, but contemporary synthesis leverages stereoselective techniques:
Case Study: Telaprevir and BeyondThe HCV protease inhibitor Telaprevir demonstrated the therapeutic impact of bicyclic pyrrolidines. Replacing a planar peptide motif with a conformationally restricted 3-azabicyclo[3.2.0]heptane enhanced binding affinity 100-fold by optimizing hydrophobic contacts within the enzyme's active site [1]. This validated bicyclic pyrrolidines as "escape-from-flatland" strategies to improve potency and selectivity [1] [8].
Modern Targeted Therapies:Recent applications focus on kinase inhibition and DNA-targeted agents:
Table 2: Evolution of Pyrrolo-Pyridine Scaffolds in Drug Discovery
Era | Scaffold Type | Therapeutic Application | Design Strategy |
---|---|---|---|
1990s-2000s | Linear peptides | HCV protease inhibition | Substrate-based optimization |
2000s-2010s | 3-Azabicyclo[3.2.0]heptanes | Telaprevir (HCV NS3/4A inhibitor) | Conformational restriction |
2010s-Present | Pyrrolo[2,3-c]pyridines (Boc-protected) | Kinase inhibitor intermediates | Stereoselective synthesis & Boc protection |
Present-Future | Triazole/oxime hybrids | Antiproliferative agents | Fragment-based hybridization |
Representative milestones illustrating scaffold optimization [1] [3] [10].
Synthetic Accessibility:Commercial availability of (3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS# 1609395-12-1) underscores its utility as a building block. Suppliers offer gram-scale quantities (>98% purity), enabling rapid analog synthesis for SAR studies [7] [9]. Its Boc group facilitates deprotection to free amines for covalent conjugation, exemplified in prodrugs like Ac0010 targeting EGFR mutants [10].
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: